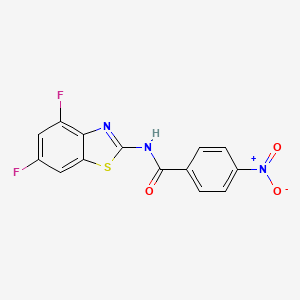

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring in this compound is substituted with two fluorine atoms at the 4 and 6 positions. The compound also contains a nitrobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole ring is substituted with two fluorine atoms at the 4 and 6 positions. The compound also contains a nitrobenzamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form an amine. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring, nitro group, and amide group would likely make this compound relatively polar. The fluorine atoms would likely contribute to the compound’s stability and could influence its reactivity .Wissenschaftliche Forschungsanwendungen

Electrochemical Applications

- Electrochemical Behaviors of Benzoxazole Compounds : The study by Zeybek et al. (2009) explores the electrochemical behaviors of benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, using various voltammetric techniques. This research indicates potential applications in quantitative electrochemical determinations of such compounds (Zeybek et al., 2009).

Spectroscopic and Structural Analysis

- FTIR, Raman, and DFT Studies : Ünsalan et al. (2020) conducted a study on the molecular structures and vibrational wavenumbers of benzothiazole derivatives, including 2-[4-(4-nitrobenzamido)phenyl]benzothiazole, using IR, Raman spectroscopy, and DFT calculations. This research is crucial for understanding the chemical reactivity and potential applications in material science (Ünsalan et al., 2020).

Synthesis and Antitumor Evaluation

- Anticancer Potential of Benzimidazole Derivatives : Romero-Castro et al. (2011) synthesized and evaluated a series of benzimidazole derivatives, including compounds related to nitrobenzamides, for their potential as anticancer agents. This research suggests the application of these compounds in developing new anticancer drugs (Romero-Castro et al., 2011).

Antibacterial Activity

Antibacterial Activity Against Streptococcus Pyogenes : Gupta (2018) synthesized and evaluated hydroxy-substituted benzothiazole derivatives for their antibacterial activity, indicating potential applications in combating bacterial infections (Gupta, 2018).

Synthesis and Evaluation Against Pseudomonas aeruginosa : Another study by Gupta (2018) focused on the synthesis of nitro-substituted benzothiazole derivatives and their antibacterial activity against Pseudomonas aeruginosa, suggesting their use in treating infections caused by this bacterium (Gupta, 2018).

Luminescence in Lanthanide Complexes

- NIR Luminescence of Lanthanide Complexes : Ilichev et al. (2019) investigated the use of perfluorinated 2-mercaptobenzothiazole as a ligand in lanthanide-based NIR luminophores. This study opens pathways for applications in NIR laser technologies (Ilichev et al., 2019).

Quality Control in Anticonvulsants

- Quality Control Methods for Anticonvulsants : Sych et al. (2018) developed quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating its application in standardizing anticonvulsant substances (Sych et al., 2018).

Crystal Engineering

- Crystal Engineering with Hydrogen and Halogen Bonds : Tothadi and Desiraju (2013) demonstrated the use of 4-nitrobenzamide in crystal engineering, leveraging hydrogen and halogen bonds for the formation of ternary cocrystals (Tothadi & Desiraju, 2013).

Zukünftige Richtungen

The study of benzothiazole derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis and testing of this compound for potential biological activities, as well as further studies to understand its physical and chemical properties .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may lead to the death of mycobacterium tuberculosis by disrupting its cell wall biosynthesis .

Eigenschaften

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-1-3-9(4-2-7)19(21)22/h1-6H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSMZPHJCTUMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![1-Spiro[2.4]heptan-6-ylethanone](/img/structure/B2517386.png)

![8-butyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517388.png)

![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)

![(1-(Aminomethyl)spiro[2.3]hexan-1-yl)methanol hydrochloride](/img/structure/B2517401.png)